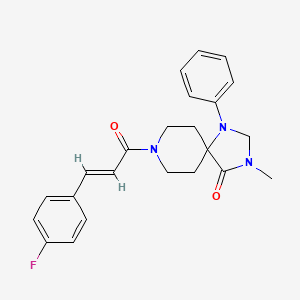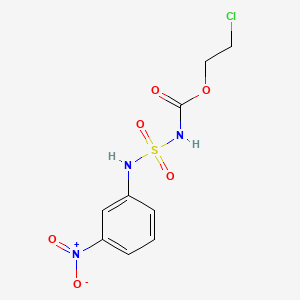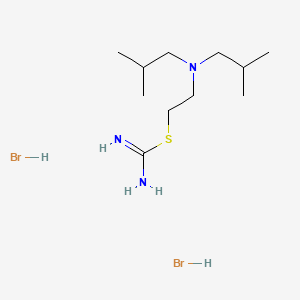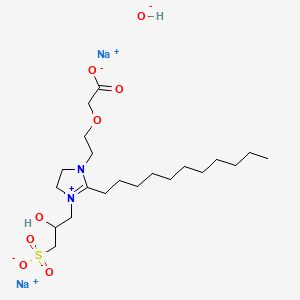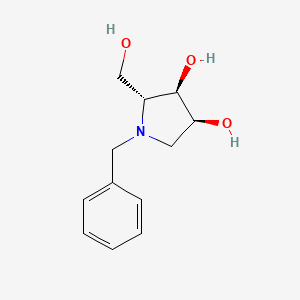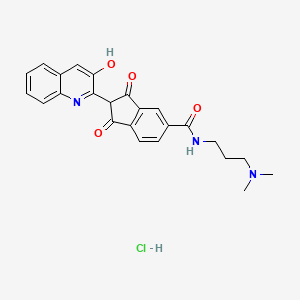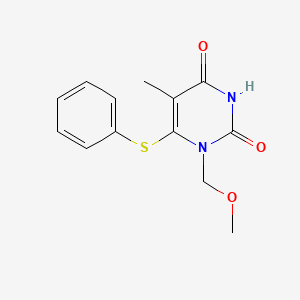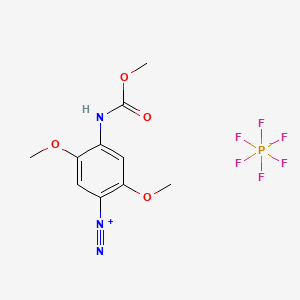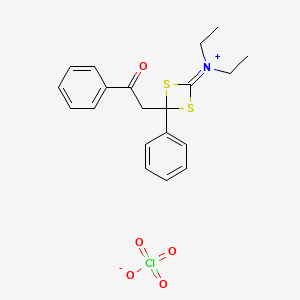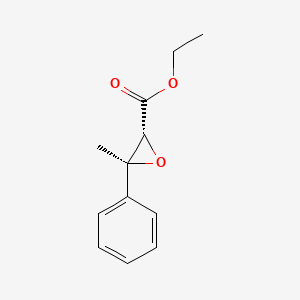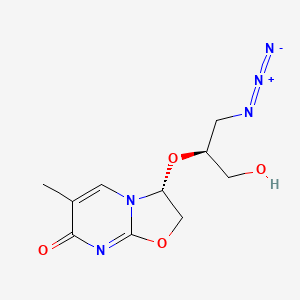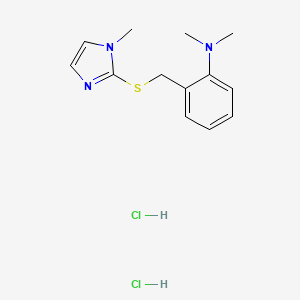
Colletochlorin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Colletochlorin D is a bioactive secondary metabolite produced by the fungus Colletotrichum nicotianae.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Colletochlorin D involves the isolation of the compound from the culture filtrates of Colletotrichum nicotianae. The process typically includes the following steps:
- Cultivation of the fungal strain in a suitable growth medium.
- Extraction of the culture filtrate using organic solvents.
- Purification of the compound through chromatographic techniques .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Colletochlorin D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as chlorine or bromine
Major Products: The major products formed from these reactions include various chlorinated orsellinaldehyde derivatives, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Colletochlorin D has several scientific research applications, including:
Chemistry: Used as a model compound for studying chlorinated natural products and their chemical properties.
Biology: Investigated for its role in the pathogenicity of and its interactions with host plants.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Potential use in developing bioactive compounds for agricultural and pharmaceutical applications
Wirkmechanismus
The mechanism of action of Colletochlorin D involves its interaction with specific molecular targets and pathways. The compound is known to:
- Inhibit certain enzymes involved in cellular processes.
- Disrupt cell membrane integrity.
- Induce oxidative stress in target cells .
Vergleich Mit ähnlichen Verbindungen
Colletochlorin A, B, and C: These compounds share similar chemical structures with Colletochlorin D but differ in the number and position of chlorine atoms.
Colletorin A and C: These compounds are also produced by Colletotrichum nicotianae and have similar biological activities .
Eigenschaften
CAS-Nummer |
53939-17-6 |
|---|---|
Molekularformel |
C13H15ClO3 |
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
5-chloro-2,4-dihydroxy-6-methyl-3-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C13H15ClO3/c1-7(2)4-5-9-12(16)10(6-15)8(3)11(14)13(9)17/h4,6,16-17H,5H2,1-3H3 |
InChI-Schlüssel |
JQJZJLLBOLNQAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Cl)O)CC=C(C)C)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


